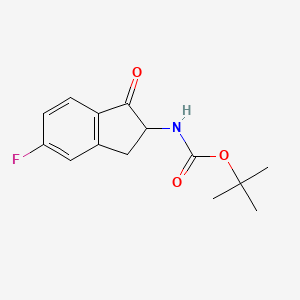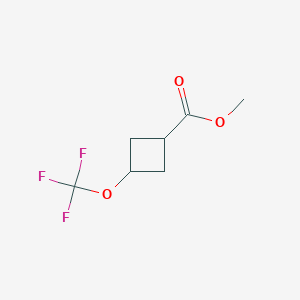
1,4-Dimethyl-cyclohexanecarboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-cyclohexanecarboxylic acid ethyl ester is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 It is a derivative of cyclohexane, featuring two methyl groups at the 1 and 4 positions and an ethyl ester functional group at the carboxylic acid position
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-cyclohexanecarboxylic acid ethyl ester can be synthesized through the esterification of 1,4-dimethyl-cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction can be represented as follows:
1,4-Dimethyl-cyclohexanecarboxylic acid+EthanolH2SO41,4-Dimethyl-cyclohexanecarboxylic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.
化学反应分析
Types of Reactions
1,4-Dimethyl-cyclohexanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 1,4-Dimethyl-cyclohexanecarboxylic acid and ethanol.
Reduction: 1,4-Dimethyl-cyclohexanemethanol.
Substitution: Products depend on the nucleophile used.
科学研究应用
1,4-Dimethyl-cyclohexanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 1,4-dimethyl-cyclohexanecarboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can then participate in further biochemical pathways.
相似化合物的比较
Similar Compounds
1,4-Dimethyl-cyclohexanecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
1,4-Dimethyl-cyclohexanecarboxylic acid: The parent carboxylic acid without the ester group.
1,4-Dimethyl-cyclohexanol: The alcohol derivative of the compound.
Uniqueness
1,4-Dimethyl-cyclohexanecarboxylic acid ethyl ester is unique due to its specific ester functional group, which imparts different physical and chemical properties compared to its analogs
属性
IUPAC Name |
ethyl 1,4-dimethylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-13-10(12)11(3)7-5-9(2)6-8-11/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMSKJCZHHWXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![benzyl N-methyl-N-[3-(methylamino)propyl]carbamate](/img/structure/B8211036.png)




